molecular formula C12H13N3O2 B2557835 7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 1798663-89-4

7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Katalognummer B2557835
CAS-Nummer: 1798663-89-4
Molekulargewicht: 231.255
InChI-Schlüssel: WDHUXFHNWXKSAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione (7-ADP) is an organic compound that belongs to the family of benzodiazepines. It is a heterocyclic compound that is composed of seven carbon atoms, two nitrogen atoms, and five oxygen atoms. 7-ADP has been studied extensively in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research has demonstrated the exploration of pyrrolo[2,1-c][1,4]benzodiazepine derivatives as potential anxiolytic agents. For instance, studies involving derivatives like (+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepine-5,11)10H)-dione have led to clinical trials assessing their anxiolytic effectiveness. These compounds have shown rapid metabolism, hinting at their significant pharmacological activity (Wright et al., 1978).

Chemical Synthesis and Reactivity

The synthesis of novel derivatives has been a key area of research, aiming to explore the structural flexibility and reactivity of the pyrrolo[2,1-c][1,4]benzodiazepine backbone. Studies have successfully synthesized N-substituted benzodiazepine derivatives, revealing insights into their low affinity for certain receptors, such as the 5-HT1A receptor, which is crucial for understanding their anxiolytic potential (Kossakowski et al., 1997). Additionally, the solid-phase synthesis of these compounds has been explored, offering a rapid and efficient method for generating diverse derivatives with potential biological activities (Kamal et al., 2001).

Wirkmechanismus

    Target of Action

    Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neuronal excitability .

    Mode of Action

    Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

    Biochemical Pathways

    By enhancing GABAergic inhibition, benzodiazepines decrease the firing rate of critical neurons in the brain’s arousal system, leading to a decrease in the arousal of the cortical and limbic systems .

    Pharmacokinetics

    Benzodiazepines are well absorbed orally and are extensively distributed in the body. They are metabolized in the liver and excreted mainly in the urine .

    Result of Action

    The enhancement of GABA activity results in the sedative and anxiolytic effects that benzodiazepines are known for .

    Action Environment

    The action, efficacy, and stability of benzodiazepines can be influenced by various factors, including the individual’s age, liver function, and presence of other medications .

Biochemische Analyse

Biochemical Properties

2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione plays a crucial role in various biochemical reactions. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor-ionophore complex . This interaction modulates the opening frequency of GABA-activated chloride channels, thereby influencing neuronal excitability. The compound also interacts with other biomolecules such as barbiturates and steroids, which act on different allosteric sites of the GABA-A receptor .

Cellular Effects

The effects of 2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione on cellular processes are profound. It influences cell signaling pathways by modulating the activity of GABA-A receptors, leading to altered neuronal excitability and neurotransmission . This compound can affect gene expression and cellular metabolism by interacting with various transcription factors and enzymes involved in metabolic pathways . Additionally, it has been shown to exhibit antiproliferative effects against certain cellular tumors .

Molecular Mechanism

At the molecular level, 2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione exerts its effects primarily through binding interactions with the GABA-A receptor . This binding increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . The compound also influences enzyme activity, either by inhibition or activation, and can lead to changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects . At higher doses, it can cause sedation and motor impairment . Toxic effects, such as respiratory depression and cardiovascular instability, have been observed at very high doses .

Metabolic Pathways

2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can influence metabolic flux and alter the levels of various metabolites by interacting with key enzymes and cofactors involved in metabolic processes .

Transport and Distribution

Within cells and tissues, 2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its lipophilicity, which facilitates its passage through cellular membranes .

Subcellular Localization

The subcellular localization of 2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations influence the compound’s interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name

2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-7-3-4-9-8(6-7)12(17)15-5-1-2-10(15)11(16)14-9/h3-4,6,10H,1-2,5,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHUXFHNWXKSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)N)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.